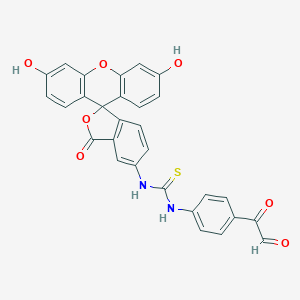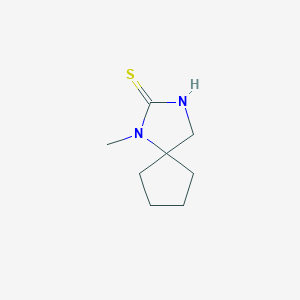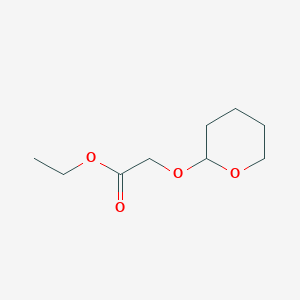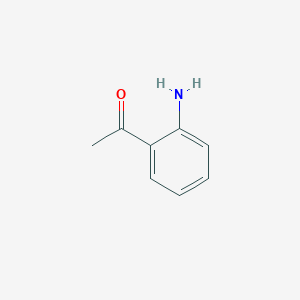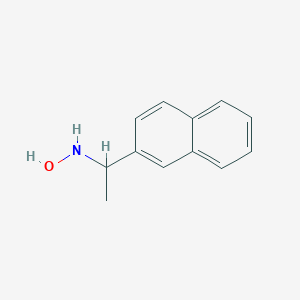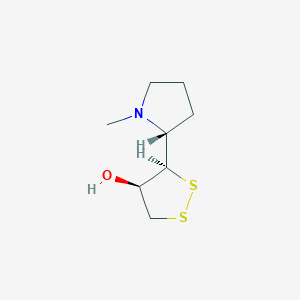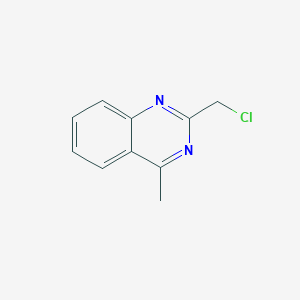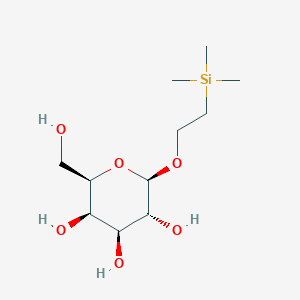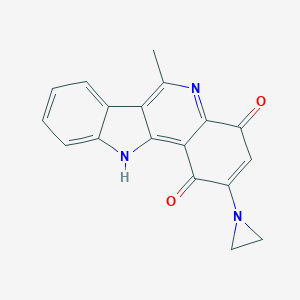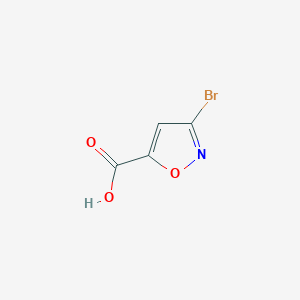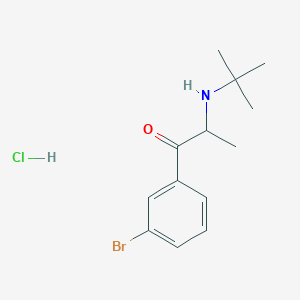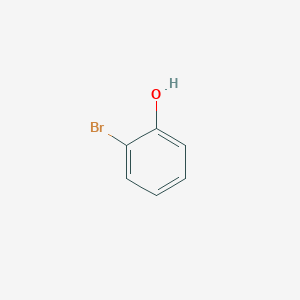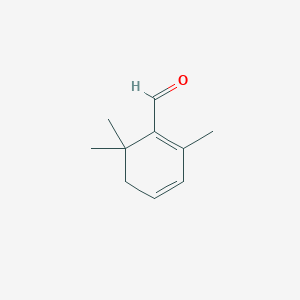
藏红花醛
描述
Safranal is an organic compound isolated from saffron, the spice consisting of the stigmas of crocus flowers (Crocus sativus). It is the constituent primarily responsible for the aroma of saffron . It is believed that safranal is a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin .
Synthesis Analysis
Safranal has been synthesized from the enol acetate of cyclocitral . Other attempts at synthesis include bromination of α-cyclocitral with N-bromosuccinimide followed by dehydrobromination, and a Diels-Alder type condensation to obtain a homolog of safranal, 4-methyl safranal .
Molecular Structure Analysis
The molecular formula of Safranal is C10H14O . It was first obtained by hydrolysis of picrocrocin .
Chemical Reactions Analysis
Safranal is a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin .
Physical And Chemical Properties Analysis
Safranal has a molar mass of 150.21 g/mol and a density of 0.9734 g/cm3 . Its boiling point is 70 °C (158 °F; 343 K) at 1 mmHg .
科学研究应用
1. Antioxidant and Free Radical Scavenging Activity Safranal exhibits high antioxidant and free radical scavenging activity . This makes it a potential candidate for the development of drugs and supplements aimed at combating oxidative stress-related diseases .
Anti-tumor Activity
Safranal has been found to exhibit cytotoxicity towards cancer cells in vitro . This suggests that it could be used in the development of anti-cancer therapies .
Anti-diabetic Activity
Research has indicated that Safranal has anti-diabetic properties . This could potentially lead to its use in the treatment and management of diabetes.
Anti-inflammatory Activity
Safranal has been found to have anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases.
Anti-atherosclerotic Activity
Safranal has been shown to have anti-atherosclerotic effects . This suggests that it could be used in the prevention and treatment of atherosclerosis, a disease characterized by the hardening and narrowing of the arteries.
Anticonvulsant Activity
Safranal is an effective anticonvulsant in animal models, shown to act as an agonist at GABA A receptors . This suggests that it could be used in the development of treatments for conditions such as epilepsy .
Saffron Authentication and Adulteration Detection
Safranal is a potent indicator for the grading and authentication of saffron . The optimized extraction conditions of safranal contribute to the efforts towards the detection of saffron authentication and adulteration .
8. Potential Therapeutic Effects in Hepatocellular Carcinoma (HCC) Safranal-induced oxidative stress in HCC cells leads to widespread protein destabilization and DNA damage . This suggests that Safranal could be used in the development of treatments for HCC .
作用机制
Target of Action
Safranal, an organic compound isolated from saffron, primarily targets GABA A receptors . It acts as an agonist at these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . Safranal also targets the TNF signaling pathway , which is closely related to inflammation and immune responses .
Mode of Action
Safranal interacts with its targets to exert various effects. As an agonist at GABA A receptors, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . In the context of the TNF signaling pathway, safranal regulates the core targets, potentially modulating inflammatory responses .
Biochemical Pathways
Safranal affects several biochemical pathways. It is believed to be a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin . It has been shown to inhibit the PI3K/AKT/mTOR axis , a critical pathway in cell proliferation and survival . Safranal also suppresses the activation of the NLRP3 inflammasome , a component of the innate immune system involved in the production of pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of safranal involve its absorption, distribution, metabolism, and excretion (ADME). Crocetin can distribute in different tissues due to weak interaction with albumin and can penetrate the blood-brain barrier, reaching the central nervous system .
Result of Action
The molecular and cellular effects of safranal’s action are diverse. It exhibits high antioxidant and free radical scavenging activity, along with cytotoxicity towards cancer cells in vitro . One of its anticancer mechanisms involves disruption of the normal assembly dynamics of cellular microtubules . Safranal also exerts neuroprotective effects, suppressing NLRP3 inflammation activation in Parkinson’s disease . Furthermore, it enhances the growth inhibitory effects of certain anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of safranal. Factors such as altitude, soil properties, temperature, photoperiod, and topographical locations can affect the production of saffron, and consequently, the quality and quantity of safranal . For instance, the carotenoids of saffron, including safranal, are sensitive to oxygen, light, heat, and enzymatic oxidation .
安全和危害
未来方向
Safranal’s effects in the central nervous system have attracted scientists, and an increasing number of papers have been published regarding its neuropsychological effects . These promising properties of safranal propose its presence as a therapeutic agent in the future, although there is a great need for further clinical trials and toxicological studies . The global market size of Safranal is also expected to grow from 2023 to 2028 .
属性
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAWOGXMMPSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049398 | |
| Record name | Safranal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |
| Record name | Safranal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 1.00 mm Hg | |
| Record name | Safranal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.980 (20°) | |
| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Safranal | |
CAS RN |
116-26-7 | |
| Record name | Safranal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safranal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Safranal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFRANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Safranal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Safranal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



